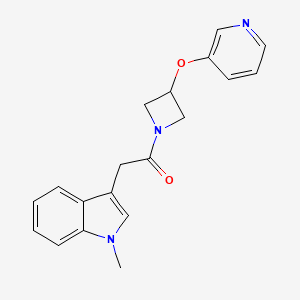
2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone” is a chemical compound with the molecular formula C19H19N3O2 and a molecular weight of 321.381.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
I couldn’t find any specific information on the molecular structure of this compound.Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
I couldn’t find any specific information on the physical and chemical properties of this compound.Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, due to their diverse structures and bioactivities, are pivotal in drug discovery. For instance, pyrrolobenzimidazoles have been discussed for their design, chemistry, cytotoxicity, and antitumor activity, highlighting the utility of such structures in developing new therapeutic agents (Skibo, 1998). Similarly, thymoquinone, a monoterpene molecule, is noted for its wide range of pharmacological properties, showcasing the potential of natural and synthetic heterocyclic compounds in various disease treatments (Goyal et al., 2017).
Antioxidant and Anti-inflammatory Properties
Chromones and their derivatives, as another example, have been identified for their radical scavenging activities, which can help in delaying or inhibiting cell impairment leading to diseases. This highlights the therapeutic potential of heterocyclic compounds in managing inflammation and oxidative stress (Yadav et al., 2014).
Synthetic Methodologies
Research also extends into the synthesis of such compounds, with the Biginelli Reaction being a prime example of an eco-friendly approach to constructing fused heterocyclic compounds. This reaction is significant for its atom economical, straightforward, and environmentally thoughtful methodology, offering a path to complex molecules (Panda et al., 2012).
Environmental Impact and Safety
Furthermore, the environmental fate and safety of chemicals, including parabens (which share some structural similarities with the compound ), have been extensively studied. These studies provide insights into the biodegradability, potential endocrine-disrupting properties, and safety profiles of chemical compounds, which are crucial for their application in consumer products and pharmaceuticals (Haman et al., 2015).
Safety And Hazards
I couldn’t find any specific information on the safety and hazards associated with this compound.
Direcciones Futuras
I couldn’t find any specific information on the future directions of research or applications for this compound.
Propiedades
IUPAC Name |
2-(1-methylindol-3-yl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-21-11-14(17-6-2-3-7-18(17)21)9-19(23)22-12-16(13-22)24-15-5-4-8-20-10-15/h2-8,10-11,16H,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZITDOOFJBUMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

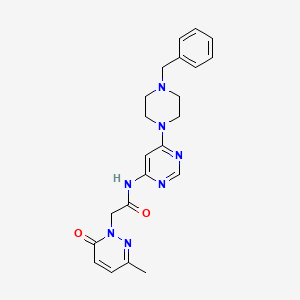
![2-Chloro-N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)propanamide](/img/structure/B2457755.png)
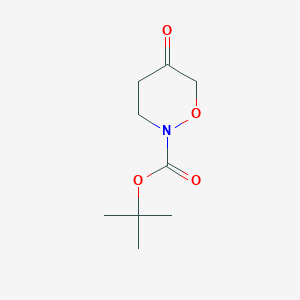
![N-Methyl-1-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2457757.png)
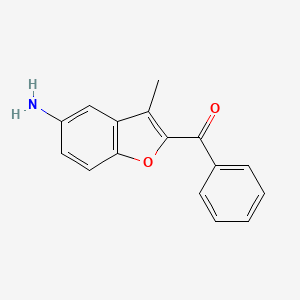
![7-(4-methoxyphenyl)-4-(pentylthio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2457761.png)
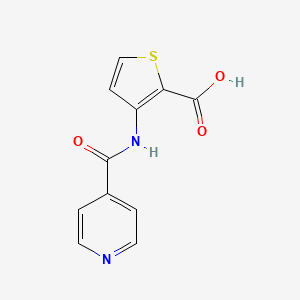
![{1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2457764.png)
![1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2457766.png)
![S-[(2Z)-2-(4-chlorophenyl)sulfonylimino-2-(4-methylanilino)ethyl] carbamothioate](/img/structure/B2457770.png)
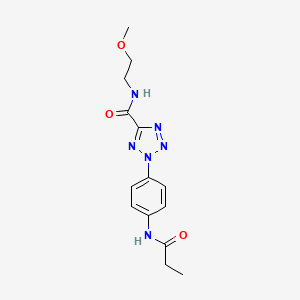
![Ethyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2457773.png)
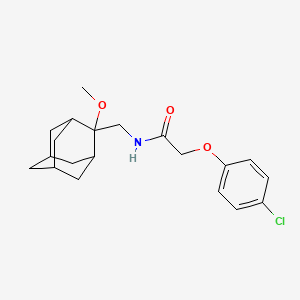
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamide](/img/structure/B2457776.png)